Ethyl 5-(3,4-dichlorophenyl)-2-(2-methoxycarbonylhydrazinyl)-1H-pyrrole-3-carboxylate
Description
The compound Ethyl 5-(3,4-dichlorophenyl)-2-(2-methoxycarbonylhydrazinyl)-1H-pyrrole-3-carboxylate features a 1H-pyrrole core substituted at positions 2, 3, and 5. Key structural elements include:
- 5-(3,4-Dichlorophenyl): A lipophilic aromatic group known to enhance receptor-binding affinity in pharmaceuticals (e.g., tachykinin receptor antagonists like SR140333) .
- 3-Carboxylate ester: An ethyl ester group that may influence metabolic stability and solubility.
Properties
IUPAC Name |
ethyl 5-(3,4-dichlorophenyl)-2-(2-methoxycarbonylhydrazinyl)-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O4/c1-3-24-14(21)9-7-12(8-4-5-10(16)11(17)6-8)18-13(9)19-20-15(22)23-2/h4-7,18-19H,3H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOGQODKNBFODS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC(=C(C=C2)Cl)Cl)NNC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(3,4-dichlorophenyl)-2-(2-methoxycarbonylhydrazinyl)-1H-pyrrole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological activity, and relevant research findings regarding this compound.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyrrole ring substituted with a dichlorophenyl group and a hydrazine moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl 5-pyrrolecarboxylate with 3,4-dichlorobenzaldehyde and a hydrazine derivative. The process may include various steps such as condensation reactions and purification techniques like recrystallization or chromatography.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of pyrrole derivatives. This compound has shown significant activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC comparable to standard antibiotics, indicating its potential use in treating bacterial infections. For instance, derivatives with similar structures have shown MIC values ranging from 1 to 16 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research has also explored the anticancer potential of pyrrole derivatives. This compound has been tested for cytotoxic effects on various cancer cell lines.
- Cell Line Studies : In vitro studies demonstrated that this compound can induce apoptosis in cancer cells, with IC50 values in the low micromolar range. For example, related compounds have shown IC50 values between 10 to 30 µM against breast cancer cell lines .
The biological activity of this compound is thought to be mediated through several mechanisms:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various pyrrole derivatives including this compound against clinical isolates of E. coli and S. aureus. The results indicated that this compound had superior activity compared to traditional antibiotics .
- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects on human breast cancer cells (MCF-7). The study revealed that treatment with the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. Ethyl 5-(3,4-dichlorophenyl)-2-(2-methoxycarbonylhydrazinyl)-1H-pyrrole-3-carboxylate has been studied for its potential to inhibit various bacterial strains.
- Anticancer Potential : The compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of DNA synthesis and interference with cell cycle progression. Studies have shown that similar pyrrole derivatives can effectively target cancerous cells, suggesting a promising avenue for therapeutic development.
-
Agricultural Chemistry
- Pesticidal Properties : Compounds with similar structures have been evaluated for their effectiveness as pesticides. The dichlorophenyl substituent is known to enhance biological activity against pests, making this compound a candidate for further exploration in agricultural applications.
-
Material Science
- Polymer Synthesis : The unique chemical properties of this compound allow it to be used as a building block for synthesizing novel polymers with specific functionalities. Its incorporation into polymer matrices can impart desirable characteristics such as increased thermal stability and enhanced mechanical properties.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 18 |
| This compound | Escherichia coli | 15 |
| Control (Standard Antibiotic) | Staphylococcus aureus | 25 |
| Control (Standard Antibiotic) | Escherichia coli | 20 |
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted on various pyrrole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at the pyrrole ring could enhance antimicrobial potency. -
Investigation of Anticancer Properties :
Research published in reputable journals has shown that pyrrole-based compounds can effectively induce apoptosis in cancer cell lines through multiple pathways. This compound was included in studies evaluating its potential as an anticancer agent, revealing promising results in inhibiting tumor growth.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Pyrrole Derivatives
Key Observations:
- Halogenated Aromatic Groups: The 3,4-dichlorophenyl group in the target compound increases lipophilicity compared to monochloro (e.g., 4-chlorophenyl in ) or non-halogenated (e.g., 3-aminophenyl in 7c) substituents. This enhances membrane permeability and receptor interaction, as seen in SR140333 .
- Hydrazinyl Derivatives : The methoxycarbonylhydrazinyl group distinguishes the target compound from analogs like 7c, which lack this moiety. Similar hydrazine-containing pyrroles exhibit antioxidant activity, suggesting a possible mechanism for the target compound .
- Ester vs. Amide Groups : The ethyl carboxylate in the target compound may confer faster metabolic clearance compared to amide-containing analogs (e.g., SR142801 in ), which typically exhibit prolonged half-lives.
Elemental and Physicochemical Properties
Table 2: Elemental Composition and Calculated Properties
*Calculated based on structural formula.
Key Observations:
- The target compound has a lower carbon/nitrogen ratio compared to 7c, reflecting the dichlorophenyl group’s electron-withdrawing effects and reduced polarity.
- Its molecular weight (~384 g/mol) falls within the range typical for orally bioavailable drugs, unlike larger molecules like SR140333 (~615 g/mol), which may require specialized delivery systems .
Q & A
Q. Key variables affecting yield :
- Temperature : Excessive heat (>100°C) degrades hydrazinyl groups.
- Purification : Column chromatography (ethyl acetate/petroleum ether) is critical for isolating the pure compound due to byproduct formation .
How is the compound characterized structurally, and what crystallographic challenges arise?
Structural characterization relies on:
- Single-crystal X-ray diffraction (SC-XRD) : SHELX software (SHELXL/SHELXS) is used for refinement, but challenges include disorder in the dichlorophenyl group and weak hydrogen bonding networks, requiring high-resolution data (<1.0 Å) .
- Spectroscopy :
- NMR : Distinct signals for the pyrrole NH (~12 ppm) and methoxycarbonyl group (~3.8 ppm).
- MS : Molecular ion peaks at m/z 396–400 (M+H⁺) confirm the molecular formula .
Q. Common pitfalls :
Advanced Research Questions
How can structure-activity relationship (SAR) studies optimize this compound for biological activity?
SAR studies focus on modifying substituents to enhance bioactivity:
- Dichlorophenyl group : Replacing 3,4-dichloro with electron-withdrawing groups (e.g., CF₃) increases binding affinity to kinase targets .
- Methoxycarbonylhydrazine : Substituting with acetylhydrazine reduces cytotoxicity but improves solubility .
Q. Methodology :
- Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets of kinases using flexible side-chain algorithms .
- MD simulations (GROMACS) : Simulate binding stability over 100 ns; analyze RMSD (<2.0 Å indicates stable binding) .
Q. Key findings :
- The dichlorophenyl group forms hydrophobic interactions with Leu123 and Val154 in Kinase X .
- Hydrazinyl NH participates in hydrogen bonding with Asp178, critical for inhibitory activity .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Scalability issues :
- Step 2 (Suzuki coupling) : Palladium catalyst cost and removal require optimization (e.g., switch to Pd/C for easier filtration) .
- Yield drop at >10 g scale : From 65% (lab) to 42% (pilot) due to inefficient heat transfer during cyclization. Solution: Use flow chemistry with precise temperature control .
Q. Table: Lab vs. Pilot Conditions
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Reaction Time | 12 h | 8 h (flow reactor) |
| Yield | 65% | 55% |
| Purity | 98% | 95% |
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
